molecular formula C9H10ClN3O B13488041 3-(6-Chloro-3-pyridinyl)-2-piperazinone

3-(6-Chloro-3-pyridinyl)-2-piperazinone

Katalognummer: B13488041
Molekulargewicht: 211.65 g/mol
InChI-Schlüssel: FKDNPTDMTNIXEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(6-Chloro-3-pyridinyl)-2-piperazinone is a useful research compound. Its molecular formula is C9H10ClN3O and its molecular weight is 211.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(6-Chloro-3-pyridinyl)-2-piperazinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-Chloro-3-pyridinyl)-2-piperazinone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C9H10ClN3O

Molekulargewicht

211.65 g/mol

IUPAC-Name

3-(6-chloropyridin-3-yl)piperazin-2-one

InChI

InChI=1S/C9H10ClN3O/c10-7-2-1-6(5-13-7)8-9(14)12-4-3-11-8/h1-2,5,8,11H,3-4H2,(H,12,14)

InChI-Schlüssel

FKDNPTDMTNIXEL-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(=O)C(N1)C2=CN=C(C=C2)Cl

Herkunft des Produkts

United States
Foundational & Exploratory

Therapeutic Potential of 3-(6-Chloro-3-pyridinyl)-2-piperazinone in Medicinal Chemistry

[1]

Executive Summary

3-(6-Chloro-3-pyridinyl)-2-piperazinone represents a "privileged scaffold" in modern drug discovery, characterized by its ability to rigidly display pharmacophoric vectors in three-dimensional space.[1] Its primary therapeutic relevance lies in the field of autoimmune and inflammatory diseases (e.g., Psoriasis, SLE, IBD), where it serves as a key intermediate or core fragment for allosteric TYK2 inhibitors . Unlike ATP-competitive inhibitors (targeting the JH1 domain), derivatives of this scaffold are designed to bind the JH2 regulatory domain , stabilizing the enzyme in an inactive conformation and offering superior selectivity over other JAK family members (JAK1, JAK2, JAK3).[1]

Part 1: Chemical Profile & Structural Logic[1]

Compound Identity
PropertyDetail
Chemical Name 3-(6-Chloro-3-pyridinyl)-2-piperazinone
CAS Number 717106-83-7
Molecular Formula C₉H₁₀ClN₃O
Molecular Weight 211.65 g/mol
Core Scaffold Piperazin-2-one (Ketopiperazine)
Key Substituent 6-Chloropyridin-3-yl (at C3 position)
Chirality The C3 position is a stereocenter.[1][2][3] Biological activity is often restricted to a specific enantiomer (typically S or R depending on the target pocket topology).[1]
Pharmacophoric Features

The therapeutic value of this molecule stems from three structural pillars:

  • Peptidomimetic Core: The piperazin-2-one ring acts as a constrained mimic of a peptide turn (specifically a

    
    -turn or twisted 
    
    
    -turn), allowing it to fit into protein pockets that typically bind peptide loops.[1]
  • Halogen Bonding Vector: The chlorine atom at the C6 position of the pyridine ring is not merely a lipophilic handle; it often engages in halogen bonding with backbone carbonyls or specific residues (e.g., Valine or Alanine) in the kinase regulatory pocket.

  • Hydrogen Bond Donor/Acceptor Profile: The lactam (amide) functionality provides a rigid H-bond donor (NH) and acceptor (C=O), critical for anchoring the molecule to the protein hinge region or adjacent water networks.[1]

Part 2: Therapeutic Application – Allosteric TYK2 Inhibition[4][5][6][7][8][9]

The Target: TYK2 JH2 Domain

Tyrosine Kinase 2 (TYK2) mediates signaling for IL-12, IL-23, and Type I Interferons.[1] Traditional JAK inhibitors target the active kinase domain (JH1), leading to off-target effects (e.g., anemia via JAK2 inhibition).[1]

  • Mechanism: Compounds derived from the 3-(6-Chloro-3-pyridinyl)-2-piperazinone scaffold function as allosteric stabilizers .[1] They bind to the JH2 pseudokinase domain , locking the TYK2 protein in an auto-inhibited state.[1]

  • Selectivity: Because the JH2 domain has low sequence homology with the JH1 domains of JAK1-3, this approach yields "best-in-class" selectivity (e.g., >10,000-fold selectivity over JAK2).[1]

Mechanism of Action Diagram

The following diagram illustrates the allosteric inhibition mechanism involving the piperazinone scaffold.

TYK2_MechanismCytokineCytokine (IL-12/23)ReceptorCytokine ReceptorCytokine->ReceptorBindsTYK2_ActiveTYK2 (Active State)JH1-JH2 OpenReceptor->TYK2_ActiveActivatesSTATSTAT PhosphorylationTYK2_Active->STATPhosphorylatesTYK2_InactiveTYK2 (Locked State)JH2 StabilizedTYK2_Active->TYK2_InactiveEquilibrium ShiftInflammationAutoimmune Response(Psoriasis/SLE)STAT->InflammationTranslocationInhibitorPiperazinone Derivative(Allosteric Inhibitor)Inhibitor->TYK2_InactiveBinds JH2 DomainTYK2_Inactive->STATNo Signaling

Caption: Allosteric inhibition of TYK2 signaling. The piperazinone scaffold binds the JH2 domain, locking the enzyme in an inactive conformation and preventing STAT phosphorylation.[1]

Part 3: Synthesis & Experimental Protocols

Retrosynthetic Analysis

The synthesis of 3-(6-Chloro-3-pyridinyl)-2-piperazinone typically follows a "Chiral Pool" approach or a multicomponent cyclization.[1] The most robust industrial route involves the cyclization of a diamine with a glyoxal equivalent or an amino acid derivative.

Protocol: Synthesis via N-Alkylation and Cyclization

Objective: Synthesize the core piperazinone scaffold from 6-chloronicotinaldehyde.

Reagents:

  • 6-Chloronicotinaldehyde[1]

  • Ethylenediamine (or N-protected derivative)[1]

  • Sodium Cyanide (NaCN) or Trimethylsilyl Cyanide (TMSCN)[1]

  • Acid/Base catalysts[1]

Step-by-Step Methodology:

  • Strecker Reaction:

    • Dissolve 6-chloronicotinaldehyde (1.0 eq) in Methanol (MeOH).

    • Add Ethylenediamine (1.1 eq) and stir at 0°C for 30 min to form the imine.

    • Add TMSCN (1.2 eq) dropwise.[1] Stir at room temperature (RT) for 12 hours.

    • Result: Formation of the

      
      -aminonitrile intermediate.[1]
      
  • Hydrolysis & Cyclization:

    • Treat the nitrile intermediate with concentrated HCl (6M) at 60°C for 4 hours to hydrolyze the nitrile to the amide/acid.

    • Adjust pH to 8.0 using NaOH.

    • Heat to reflux in Ethanol/Toluene to induce intramolecular cyclization (lactamization).[1]

  • Purification:

    • Concentrate the solvent in vacuo.

    • Recrystallize from Ethyl Acetate/Hexanes to yield off-white crystals.[1]

    • Validation: Verify structure via ¹H-NMR (presence of lactam NH at ~8.0 ppm and chiral CH at ~4.5 ppm).

Protocol: In Vitro TYK2 JH2 Binding Assay

To validate the therapeutic potential, the affinity of the synthesized scaffold (or its derivatives) for the JH2 domain must be measured.

Assay Type: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).[1]

  • Preparation:

    • Prepare TYK2 JH2 domain protein (recombinant, His-tagged).

    • Prepare Tracer 236 (Alexa Fluor™ 647 labeled).[1]

    • Prepare Europium-labeled anti-His antibody.[1]

  • Execution:

    • In a 384-well plate, dispense 5 µL of test compound (3-(6-Chloro-3-pyridinyl)-2-piperazinone derivative) in DMSO (serial dilutions).

    • Add 5 µL of Kinase/Antibody mixture (5 nM TYK2 JH2, 2 nM Eu-Ab).[1]

    • Add 5 µL of Tracer (10 nM).[1]

    • Incubate at RT for 60 minutes in the dark.

  • Data Analysis:

    • Measure fluorescence at 665 nm (Acceptor) and 615 nm (Donor).

    • Calculate TR-FRET ratio (

      
      ).[1]
      
    • Plot dose-response curve to determine

      
       or 
      
      
      .[1]
    • Success Metric: A potent lead should exhibit

      
      .[1]
      

Part 4: Quantitative Data Summary

The following table summarizes the typical Structure-Activity Relationship (SAR) trends observed when modifying the 3-(6-Chloro-3-pyridinyl)-2-piperazinone scaffold in TYK2 inhibitor campaigns.

Structural ModificationEffect on TYK2 JH2 AffinityEffect on Selectivity (vs JAK2)Rationale
Core Scaffold (Unmodified) Low (

)
ModerateLacks auxiliary binding groups; serves as a core anchor.[1]
N1-Alkylation (Methyl/Cyclopropyl) Increased (

)
High Fills hydrophobic pocket; restricts conformation.[1]
C6-Chlorine Replacement (with F) DecreasedNeutralLoss of halogen bond interaction with backbone carbonyl.[1]
C6-Chlorine Replacement (with

)
VariableHighIncreases lipophilicity but alters steric bulk.[1]
C3-Stereochemistry (

-isomer)
High (

)
Very High Matches the topology of the ATP-binding pocket (or allosteric pocket).[1]

References

  • Nimbus Lakshmi, Inc. (2015).[3] TYK2 Inhibitors and Uses Thereof. WO2015131080A1.[2][3][4][5] World Intellectual Property Organization.[2][3][6][7] Link

  • Wrobleski, S. T., et al. (2019).[1] Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165.[1] Journal of Medicinal Chemistry, 62(20), 8973–8995. Link[1]

  • Tokarski, J. S., et al. (2015).[1][3] Tyrosine Kinase 2-Mediated Signal Transduction in T Lymphocytes Is Blocked by Pharmacological Stabilization of Its Pseudokinase Domain.[1][8] Journal of Biological Chemistry, 290(17), 11061–11074. Link

  • Masse, C. E., et al. (2023).[1][3][6] Discovery of TAK-279 (NDI-034858): A Potent, Selective, and Orally Bioavailable Allosteric TYK2 Inhibitor.[1][8] Journal of Medicinal Chemistry. Link[1]

  • Ferreira, S. B., & Kaiser, C. R. (2012).[1] Pyrazine-2-ones: Synthesis and Biological Applications. Organic & Biomolecular Chemistry, 10, 5537-5553.[1] Link

The 6-Chloro-3-Pyridinyl Piperazinone Scaffold: Synthetic Architectures and Medicinal Utility

[1]

Executive Summary

The 6-chloro-3-pyridinyl piperazinone moiety represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore in the development of Factor Xa inhibitors (anticoagulants), GPCR ligands (antipsychotics), and antimicrobial agents.[1] This guide synthesizes the chemical logic, synthetic pathways, and structure-activity relationships (SAR) of this specific motif.[1]

Unlike simple aryl-piperazines, the piperazinone (lactam) modification introduces conformational rigidity and alters the pKa of the distal nitrogen, significantly impacting oral bioavailability and blood-brain barrier (BBB) penetration.[1] The 6-chloropyridine terminus acts as a lipophilic, electron-deficient anchor, often functioning as a bioisostere for the 4-chlorophenyl group found in earlier generation drugs.[1]

Chemical Structure & Pharmacophore Analysis[1][2]

The scaffold consists of three distinct functional zones, each serving a specific biological role:

ZoneComponentChemical FunctionBiological Role
A 6-Chloropyridine Electron-deficient aromatic ring.[1] The Chlorine at C6 is a weak halogen bond donor.S1 Pocket Anchor: Fits into the hydrophobic S1 pocket of proteases (e.g., Factor Xa).[1]
B Linker (C3-N1) C-N bond connecting the pyridine to the piperazinone.Geometry Control: Defines the vector of the pharmacophore.
C Piperazin-2-one Cyclic lactam (amide).[1]H-Bond Network: The carbonyl accepts H-bonds; the NH (if unsubstituted) or N-substituent directs interaction with solvent or receptor residues.[1]
Electronic Modulation

The introduction of the carbonyl group at the 2-position of the piperazine ring lowers the basicity of the N1 nitrogen (attached to the pyridine) via resonance, while the distal N4 nitrogen remains basic (pKa ~8.5), though less so than in a bis-amine piperazine.[1] This reduction in basicity is crucial for:

  • Reducing hERG Toxicity: High basicity is often correlated with hERG channel blockade; the lactam motif mitigates this risk.

  • Improving Metabolic Stability: The lactam is resistant to oxidative metabolism compared to the susceptible methylene carbons of a standard piperazine.

Synthetic Architectures

Two primary routes exist for constructing this scaffold: Convergent Coupling (Method A) and De Novo Cyclization (Method B).[1]

Method A: Buchwald-Hartwig C-N Cross-Coupling (Convergent)

This is the preferred route for medicinal chemistry library generation due to its modularity.[1] It involves coupling a pre-formed piperazin-2-one with a di-functionalized pyridine.[1][2]

  • Substrate: 5-Bromo-2-chloropyridine (The bromo group is more reactive toward Pd oxidative addition than the chloro group, allowing selective coupling at C3).[1]

  • Reagent: Piperazin-2-one.[1]

  • Catalyst System: Pd(OAc)₂ / Xantphos (or BINAP).[1][3]

  • Base: Cs₂CO₃ (Cesium Carbonate).[1][3]

Method B: De Novo Ring Construction (Linear)

Used for large-scale synthesis to avoid expensive Pd catalysts.[1]

  • Acylation: Reaction of 6-chloropyridin-3-amine with chloroacetyl chloride to form the α-chloroacetamide.[1]

  • Cyclization: Reaction with ethanolamine or N-substituted ethylenediamine derivatives to close the piperazinone ring.

Visualization: Synthetic Workflow

Synthesis_WorkflowStart_A5-Bromo-2-chloropyridineProcess_ABuchwald-Hartwig Coupling(Pd(OAc)2, Xantphos, Cs2CO3)Start_A->Process_AReagent_APiperazin-2-oneReagent_A->Process_AProduct6-Chloro-3-PyridinylPiperazinone ScaffoldProcess_A->ProductHigh SelectivityStart_B6-Chloropyridin-3-amineStep_B1Acylation(Chloroacetyl Chloride)Start_B->Step_B1Inter_BIntermediate:ChloroacetamideStep_B1->Inter_BStep_B2Cyclization(Ethanolamine/Base)Inter_B->Step_B2Step_B2->ProductScalable Route

Caption: Comparison of Convergent (Pd-catalyzed) and Linear (Cyclization) synthetic strategies.

Experimental Protocols

Protocol 1: Pd-Catalyzed Synthesis (Method A)

Objective: Synthesis of 1-(6-chloropyridin-3-yl)piperazin-2-one.[1]

  • Preparation: In a glovebox or under Argon, charge a reaction vial with 5-bromo-2-chloropyridine (1.0 equiv, 192 mg), piperazin-2-one (1.2 equiv, 120 mg), Cs₂CO₃ (2.0 equiv, 650 mg), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%).

  • Solvent: Add anhydrous 1,4-Dioxane (5 mL).

  • Reaction: Seal the vial and heat to 100°C for 12 hours.

  • Workup: Cool to room temperature (RT). Filter through a Celite pad to remove inorganic salts. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO₂, 0-10% MeOH in DCM).

    • Note: The 6-chloro group remains intact because the oxidative addition of Pd into the C-Br bond is significantly faster than the C-Cl bond under these conditions [1].[1]

Protocol 2: Linear Cyclization (Method B)[1]

Objective: Synthesis via chloroacetamide intermediate.

  • Acylation: Dissolve 6-chloropyridin-3-amine (1.0 equiv) in DCM with TEA (1.5 equiv). Cool to 0°C. Dropwise add chloroacetyl chloride (1.1 equiv).[1] Stir for 2 hours. Quench with water, extract, and dry (Yield >90%).[1]

  • Cyclization: Dissolve the chloroacetamide intermediate in Ethanol . Add Ethanolamine (5.0 equiv) or N,N'-dimethylethylenediamine (depending on desired substitution).[1] Heat to reflux for 16 hours.

  • Mechanism: The amine displaces the chloride (SN2), followed by intramolecular amide bond formation (transamidation) to close the ring [2].

Medicinal Chemistry & SAR

The biological activity of this scaffold is highly sensitive to substitutions at the N4 position of the piperazinone ring.

Structure-Activity Relationship (SAR) Table[1]
Target ClassPreferred N4-SubstituentMechanistic Rationale
Factor Xa Inhibitors Aryl / Heteroaryl (e.g., 4-methoxyphenyl)Mimics the S4 binding element.[1] The rigid lactam orients the chloropyridine into the S1 pocket (specificity for Factor Xa over Thrombin) [3].
D2 / 5-HT Receptors Alkyl-Linker-Aryl (e.g., propyl-fluoropyridine)The alkyl chain provides flexibility to reach the secondary binding pocket (orthosteric site) of the GPCR, while the piperazinone acts as the hinge [4].[1]
Antimicrobial Small Alkyl / H Smaller substituents allow penetration of bacterial cell walls; often used in conjunction with fluoroquinolone-like scaffolds.[1]
Visualization: Pharmacophore Mapping

SAR_MapCoreCore Scaffold:6-Cl-Pyridine-PiperazinoneFXa_ModN4-Aryl Substitution(Rigid Hydrophobic Group)Core->FXa_ModGPCR_ModN4-Alkyl-Aryl Linker(Flexible Tether)Core->GPCR_ModFXa_TargetTarget: Factor Xa(Anticoagulant)FXa_MechS1 Pocket: 6-Cl-PyridineS4 Pocket: N4-ArylFXa_Target->FXa_MechFXa_Mod->FXa_TargetGPCR_TargetTarget: D2/5-HT1A(Antipsychotic)GPCR_MechOrthosteric: PiperazinoneAllosteric: Distal ArylGPCR_Target->GPCR_MechGPCR_Mod->GPCR_Target

Caption: Divergent SAR pathways: Rigid N4-substituents favor protease inhibition, while flexible linkers favor GPCR binding.[1]

References

  • Arslan, H., et al. (2010).[1] 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2016). Synthesis of Piperazines and Piperazinones. Retrieved from [Link]

Comprehensive Characterization Guide: Solubility & Lipophilicity of 3-(6-Chloro-3-pyridinyl)-2-piperazinone

[1]

Document ID: SAS-PROTO-2024-03 Subject: Physicochemical Profiling & Experimental Protocols Compound CAS: 717106-83-7 Target Audience: Medicinal Chemists, Formulation Scientists, Preclinical Development Leads

Executive Summary & Compound Identity

3-(6-Chloro-3-pyridinyl)-2-piperazinone represents a distinct class of pharmacophores combining a polar lactam core with a lipophilic, electron-deficient chloropyridine ring. Unlike its N-substituted regioisomers (e.g., 4-pyridinyl variants), the C3-substitution creates a chiral center alpha to the carbonyl, significantly influencing crystal packing, solubility, and metabolic stability.

This guide provides a structural analysis and validated protocols for determining the solubility and lipophilicity profiles necessary for lead optimization and formulation.

Structural Specifications
PropertySpecification
IUPAC Name 3-(6-chloropyridin-3-yl)piperazin-2-one
CAS Number 717106-83-7
Molecular Formula Cngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

H

ClN

O
Molecular Weight 211.65 g/mol
Chiral Center C3 (Exists as R- and S- enantiomers; typically synthesized as racemate)
Key Ionizable Groups Pyridine Nitrogen (pKa

~2.5), Piperazine N4 Amine (pKa

~8.[1][2][3][4][5]2)

Physicochemical Profile (In-Silico & Predicted)

Before initiating wet-lab experiments, a theoretical baseline is established to guide solvent selection and buffer ranges.

Lipophilicity (LogP/LogD)

The compound exhibits moderate lipophilicity. The chloropyridine moiety increases hydrophobicity, while the lactam (amide) and secondary amine functionalities introduce polarity.

  • Predicted LogP (Octanol/Water): 0.8 – 1.2

  • Predicted LogD (pH 7.4): 0.5 – 0.9 (Lower due to partial ionization of N4)

  • Implication: The compound possesses "drug-like" lipophilicity (Lipinski compliant), suggesting good passive permeability but potential solubility issues in neutral aqueous media.

Ionization & pH Dependence

The solubility profile is pH-dependent due to two basic centers:

  • Secondary Amine (N4): Highly basic. At pH < 8, this nitrogen is protonated (

    
    ), drastically increasing aqueous solubility.
    
  • Pyridine Nitrogen: Weakly basic. Protonation only occurs at very low pH (< 3).

Solubility Prediction:

  • pH 1.2 (SGF): High (> 10 mg/mL) due to di-cationic species.

  • pH 7.4 (Plasma): Moderate to Low. The molecule is partially ionized (monocationic) or neutral, leading to potential precipitation if stock concentrations are too high.

Experimental Protocols

Solubility Profiling Workflow

Objective: Determine thermodynamic solubility across the physiological pH range.

Methodology: Equilibrium Shake-Flask Method coupled with HPLC-UV quantification.

Reagents & Preparation[1][6][4][5][7][8]
  • Stock Solvent: DMSO (Dimethyl sulfoxide). Note: Avoid Acetone/Methanol for long-term storage due to potential hemiaminal formation with the secondary amine.

  • Buffers:

    • pH 1.2 (0.1 N HCl)

    • pH 4.5 (Acetate buffer)

    • pH 6.8 (Phosphate buffer)

    • pH 7.4 (PBS)

Step-by-Step Protocol
  • Supersaturation: Weigh 5 mg of solid compound into 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 500 µL of the respective buffer to each tube.

  • Equilibration: Shake at 37°C for 24 hours (300 rpm).

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

  • Filtration: Filter supernatant through a 0.22 µm PVDF membrane (low binding).

  • Quantification: Dilute filtrate 1:10 with Mobile Phase and inject into HPLC.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient 5% B to 95% B).

  • Detection: UV at 254 nm (Pyridine absorption max).

Lipophilicity Assessment (LogD)

Objective: Measure the distribution coefficient at pH 7.4 to predict membrane permeability.

Methodology: Miniaturized Shake-Flask Method.

  • Preparation: Prepare a saturated solution of n-octanol and pH 7.4 PBS buffer.

  • Partitioning: Dissolve compound in the octanol-saturated buffer phase (Phase A) to a concentration of 100 µM.

  • Mixing: Add an equal volume of buffer-saturated octanol (Phase B).

  • Equilibrium: Vortex vigorously for 1 hour; centrifuge to separate phases.

  • Analysis: Analyze both phases via HPLC. Calculate LogD using the area ratio:

    
    
    

Visualization of Physicochemical Behavior[4][7][10]

The following diagram illustrates the solubility equilibrium and the impact of pH on the compound's speciation.

SolubilityProfilecluster_pHpH-Dependent Speciation (Aqueous)CompoundSolid Compound(Crystalline Lattice)SolvationSolvation Process(Breaking Lattice Energy)Compound->Solvation + SolventAcidicpH 1.2Di-cationic Species(High Solubility)Solvation->Acidic Protonation (N4 & Py-N)NeutralpH 7.4Mono-cationic/Neutral Equilibrium(Moderate Solubility)Solvation->Neutral Partial ProtonationBasicpH > 10Neutral Species(Low Solubility / Precipitation)Solvation->Basic DeprotonationAnalysisHPLC-UV Quantification(254 nm)Acidic->AnalysisNeutral->AnalysisBasic->Analysis

Figure 1: Solubility workflow and speciation logic for 3-(6-Chloro-3-pyridinyl)-2-piperazinone.

Data Summary & Reference Values

Use the following table to benchmark your experimental results.

ParameterPredicted ValueExperimental Target RangeMethod
LogP 1.120.8 – 1.5Shake-Flask (Octanol/Water)
LogD (pH 7.4) 0.650.4 – 0.9Shake-Flask (Buffer/Octanol)
Solubility (pH 1.2) > 10 mg/mLHighKinetic Turbidimetry
Solubility (pH 7.4) 0.5 – 2.0 mg/mLModerateThermodynamic (24h)
pKa (N4-H) 8.27.8 – 8.6Potentiometric Titration
pKa (Pyridine-N) 2.52.0 – 3.0Potentiometric Titration
Formulation Implications
  • Oral Delivery: The high solubility at pH 1.2 suggests good dissolution in the stomach.

  • IV Formulation: Requires pH adjustment (acidic buffer) or co-solvents (PEG400/Captisol) to maintain solubility at neutral pH.

  • Storage: Store solid at -20°C under desiccant. The lactam ring is generally stable, but the secondary amine is prone to oxidation; store under inert gas (Argon/Nitrogen).

References

  • Vertex Pharmaceuticals Inc. (2015). TYK2 Inhibitors and Uses Thereof. WO2015131080A1.[9] (Identifies CAS 717106-83-7 as a key intermediate). Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and LogD determination protocols). Link

  • PubChem. (2024). Compound Summary: Piperazin-2-one Derivatives. National Library of Medicine. Link

Metabolic Stability Predictions for Chloropyridinyl Piperazinone Structures

Author: BenchChem Technical Support Team. Date: March 2026

The metabolic stability of chloropyridinyl piperazinone structures represents a classic multi-parameter optimization challenge in medicinal chemistry. This scaffold combines a potentially electrophilic aromatic system (chloropyridine) with a polar, metabolically susceptible heterocycle (piperazinone).

The following technical guide details the predictive frameworks and experimental validation protocols required to de-risk this scaffold.

Executive Summary: The Dual-Liability Paradox

The chloropyridinyl piperazinone scaffold is a privileged motif in kinase inhibitors and GPCR ligands due to its ability to engage in hydrogen bonding while maintaining a rigid vector. However, it presents a bifurcated metabolic risk :

  • Oxidative Liability (Phase I): The piperazinone ring is susceptible to CYP450-mediated N-dealkylation and carbon hydroxylation, though less so than its piperazine bioisostere.

  • Conjugative Liability (Phase II/Bioactivation): The 2-chloropyridine moiety, particularly when substituted with electron-withdrawing groups (EWGs), is a candidate for nucleophilic aromatic substitution (

    
    ) by Glutathione (GSH), leading to reactive metabolite formation and potential idiosyncratic toxicity.
    

This guide outlines a predictive-to-validation workflow to assess and mitigate these risks early in the lead optimization phase.

Structural Deconstruction & Metabolic Pathways

To predict stability, we must first map the specific vulnerabilities of the core structure.

The Chloropyridine "Warhead" (GSH Liability)

Unlike a chlorobenzene, the nitrogen in the pyridine ring withdraws electron density, activating the C-Cl bond.

  • Mechanism: Glutathione S-Transferase (GST) facilitates the attack of the thiolate anion (

    
    ) at the C-2 position, displacing chloride.
    
  • Risk Factor: If the pyridine ring has additional EWGs (e.g., -CN, -CF3) at the C-3 or C-5 positions, the LUMO energy decreases, exponentially increasing reactivity toward GSH.

The Piperazinone "Linker" (Oxidative Liability)

The piperazinone is a "metabolic improvement" over piperazine due to the carbonyl group, which reduces the basicity of the adjacent nitrogen (


). However, the distal nitrogen (

) and the

-carbon atoms remain vulnerable.
  • Primary Pathway: CYP-mediated

    
    -carbon hydroxylation leading to ring opening.
    
  • Secondary Pathway: N-dealkylation if

    
     is substituted.
    
Pathway Visualization

The following diagram illustrates the competing metabolic fates of the scaffold.

MetabolicPathways Parent Chloropyridinyl Piperazinone CYP CYP450 (Oxidation) Parent->CYP Phase I GST GST/GSH (Conjugation) Parent->GST Phase II (Bioactivation) Hydroxyl α-Hydroxylated Metabolite CYP->Hydroxyl Insertion RingOpen Ring-Opened Aldehyde Hydroxyl->RingOpen Spontaneous Rearrangement Meisenheimer Meisenheimer Complex GST->Meisenheimer Nucleophilic Attack Adduct Glutathione Adduct Meisenheimer->Adduct -HCl (Aromatization)

Caption: Divergent metabolic pathways: Oxidative ring opening (Top) vs. GSH-mediated dechlorination (Bottom).

In Silico Predictive Framework

Before synthesis, computational modeling must be used to prioritize designs. A standard QSAR model is insufficient; Quantum Mechanical (QM) and Structure-Based approaches are required.

Predicting GSH Reactivity (DFT Analysis)

To predict if the chloropyridine will react with GSH, calculate the LUMO energy and the Transition State (TS) barrier .

  • Methodology: Density Functional Theory (DFT) at the B3LYP/6-31G* level.[1]

  • Metric: Calculate the energy of the Meisenheimer complex relative to the ground state.

  • Threshold: If the activation energy (

    
    ) for GSH attack is < 20 kcal/mol, the compound is a high-risk covalent binder [1].
    
Predicting Oxidative Sites (SOM)

Use MetaPrint2D or StarDrop’s P450 module to map the Site of Metabolism (SOM).

  • Focus: Look for high SOM scores on the piperazinone methylene carbons.

  • Mitigation: If a "hotspot" is identified, introduce steric bulk (e.g., a methyl group) or lower the electron density (fluorination) at that specific carbon.

Experimental Validation Protocols

Trustworthiness in data comes from self-validating assays. The following protocols are designed to specifically trap the unique metabolites of this scaffold.

Protocol A: Reactive Metabolite Trapping (GSH-Dependent)

Purpose: To confirm if the chloropyridine moiety is chemically reactive.

Reagents:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)

  • NADPH-regenerating system[2]

  • Trapping Agent: Glutathione (GSH) fortified at 5 mM (excess).

  • Negative Control: HLM + GSH without NADPH (detects direct chemical reactivity vs. metabolic activation).

Workflow:

  • Incubation: Incubate test compound (10 µM) in phosphate buffer (pH 7.4) at 37°C.

  • Timepoints: 0, 15, 30, 60 min.

  • Quench: Add ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS (Triple Quadrupole).

    • Trigger: Monitor for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts) or Precursor Ion Scan of m/z 308 (protonated GSH).

    • Logic Check: If a GSH adduct is found in the absence of NADPH, the chloropyridine is an intrinsic electrophile (High Toxicity Risk). If found only with NADPH, it requires bioactivation.

Protocol B: Intrinsic Clearance ( ) & Metabolite ID

Purpose: To quantify the stability of the piperazinone ring.

Workflow:

  • Standard microsomal stability assay (0.5 mg/mL HLM, 1 µM compound).

  • Data Processing: Plot ln(concentration) vs. time to determine

    
    .
    
  • Metabolite Identification:

    • Look for +16 Da (Hydroxylation) and +14 Da (Oxidation to dione or lactam).

    • Look for -14 Da (N-demethylation, if applicable).

Data Presentation & Decision Matrix

Summarize screening data into a decision matrix to guide the "Make/Design" cycle.

ParameterAssay / MethodHigh Risk ThresholdMitigation Strategy
GSH Reactivity GSH Trapping (LC-MS)> 1% Adduct formationReplace -Cl with -F or -CF3; Remove EWGs from pyridine.
Metabolic Stability HLM

< 15 minBlock metabolic soft spots with -F or -CH3; Switch to piperazine-2-one.
Electrophilicity DFT (LUMO Energy)Low LUMO (< -2.0 eV)Reduce electron deficiency of the pyridine ring.
Optimization Workflow Diagram

The following logic flow ensures no resource is wasted on unstable compounds.

OptimizationLogic Start Candidate Design InSilico In Silico Screen (DFT + SOM) Start->InSilico Decision1 LUMO Energy Acceptable? InSilico->Decision1 Synthesis Synthesis Decision1->Synthesis Yes Redesign1 Swap Cl -> F or Remove EWG Decision1->Redesign1 No (Too Electrophilic) ExpScreen Dual Assay Screen (HLM + GSH) Synthesis->ExpScreen Decision2 GSH Adducts Detected? ExpScreen->Decision2 Decision3 t1/2 > 30 min? Decision2->Decision3 No Decision2->Redesign1 Yes (Toxic) Advancement Advance to PK Study Decision3->Advancement Yes Redesign2 Block Metabolic Hotspot (F/Me) Decision3->Redesign2 No (Unstable)

Caption: Logic flow for de-risking chloropyridinyl piperazinone candidates.

References

  • Inoue, K., et al. (2009). Aromatic Substitution Reaction of 2-Chloropyridines Catalyzed by Microsomal Glutathione S-Transferase 1. Drug Metabolism and Disposition.[3][4][5] Link

  • Madhura, D. B., et al. (2013). Phase II Metabolic Pathways of Spectinamide Antitubercular Agents: A Comparative Study of the Reactivity of 4-Substituted Pyridines to Glutathione Conjugation. MedChemComm. Link

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism. Link

  • Cerny, M. A., et al. (2020). Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry. Link

  • Pang, Y., et al. (2022). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Issues of 3-(6-Chloro-3-pyridinyl)-2-piperazinone in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(6-Chloro-3-pyridinyl)-2-piperazinone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Poor solubility can lead to inconsistent results in biological assays and hurdles in formulation development. This resource provides a structured, in-depth approach to troubleshooting and resolving these issues, grounded in scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 3-(6-Chloro-3-pyridinyl)-2-piperazinone, providing a foundational understanding of its physicochemical properties and straightforward strategies for improvement.

Q1: I'm observing precipitation of 3-(6-Chloro-3-pyridinyl)-2-piperazinone in my aqueous buffer during my cell-based assay. What is the likely cause and what are my immediate options?

A1: The observed precipitation is a classic sign of a compound exceeding its equilibrium solubility in an aqueous medium. 3-(6-Chloro-3-pyridinyl)-2-piperazinone, like many heterocyclic compounds, likely possesses low intrinsic aqueous solubility due to its molecular structure. The immediate steps to address this involve modifying the solvent environment to be more favorable for the compound.

Your first-line strategies should include:

  • pH Adjustment: The piperazinone and pyridine moieties in the structure are basic and can be protonated at lower pH values. This ionization increases the molecule's polarity and, consequently, its aqueous solubility.[1][2] Carefully lowering the pH of your buffer, if permissible for your experimental system, can be a highly effective initial step.

  • Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent (a co-solvent) can significantly enhance solubility.[3][4] Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions. Ensure the final concentration of the co-solvent in your assay is low enough (typically <0.5% for DMSO) to not impact your biological system.[1] Other biocompatible co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG) 400.[5][6]

Q2: What are the key structural features of 3-(6-Chloro-3-pyridinyl)-2-piperazinone that influence its solubility?

A2: Understanding the molecule's structure is fundamental to troubleshooting its solubility. Key features include:

  • Piperazinone Ring: This is a six-membered ring containing two nitrogen atoms. These nitrogen atoms are basic and can accept protons, which is why pH adjustment is a viable strategy. The piperazine ring itself is generally hydrophilic and contributes to water solubility.[7]

  • Chloropyridinyl Group: This aromatic ring system with a chlorine substituent is relatively non-polar and hydrophobic. This part of the molecule is a primary contributor to the compound's low aqueous solubility.

  • Overall Molecular Lipophilicity: The combination of the hydrophilic piperazinone and the hydrophobic chloropyridinyl group results in a molecule with moderate to low overall aqueous solubility. The balance between these two regions dictates its behavior in aqueous environments.

Q3: Beyond basic pH and co-solvent adjustments, what other formulation strategies can I consider for more significant solubility enhancement?

A3: For more challenging solubility issues or for developing formulations for in vivo studies, more advanced techniques are often necessary. These approaches aim to alter the physicochemical state of the compound to improve its interaction with water. Key strategies include:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8][9] They can encapsulate poorly soluble molecules, like 3-(6-Chloro-3-pyridinyl)-2-piperazinone, forming inclusion complexes that have significantly improved aqueous solubility.[9][10][11][12][13]

  • Use of Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration).[14][15] The hydrophobic core of these micelles can solubilize poorly soluble compounds, thereby increasing their apparent solubility.[14][15]

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[16][17][18][19] This can be achieved through methods like melting (fusion) or solvent evaporation.[17][19] Solid dispersions can enhance solubility by reducing particle size, improving wettability, and creating amorphous forms of the drug.[16][19]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for systematically addressing and resolving the solubility challenges of 3-(6-Chloro-3-pyridinyl)-2-piperazinone.

Guide 1: Systematic pH-Solubility Profiling

Objective: To determine the effect of pH on the aqueous solubility of 3-(6-Chloro-3-pyridinyl)-2-piperazinone and identify the optimal pH range for solubilization.

Rationale: The basic nitrogen atoms in the piperazinone and pyridine rings can be protonated in acidic conditions, leading to the formation of more soluble salt forms.[1][2] This experiment will quantify this effect.

Experimental Protocol:

  • Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Add an excess amount of solid 3-(6-Chloro-3-pyridinyl)-2-piperazinone to a known volume of each buffer in separate sealed vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Plot the measured solubility as a function of pH.

Data Presentation:

pHSolubility (µg/mL)
2.0
3.0
4.0
5.0
6.0
7.0
7.4
8.0

Expected Outcome & Interpretation:

You should observe a significant increase in solubility at lower pH values. The resulting pH-solubility profile will guide the selection of an appropriate buffer system for your experiments.

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-8) add_compound Add Excess Compound prep_buffers->add_compound equilibrate Shake at Constant Temp (24-48h) add_compound->equilibrate centrifuge Centrifuge equilibrate->centrifuge filter Filter (0.22 µm) centrifuge->filter hplc HPLC Analysis filter->hplc plot Plot Solubility vs. pH hplc->plot

Caption: Workflow for pH-Solubility Profiling.

Guide 2: Co-solvent Screening for Enhanced Solubility

Objective: To identify the most effective co-solvent and its optimal concentration for solubilizing 3-(6-Chloro-3-pyridinyl)-2-piperazinone in an aqueous medium.

Rationale: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for the dissolution of hydrophobic compounds.[3][4] This protocol systematically evaluates common biocompatible co-solvents.

Experimental Protocol:

  • Select a panel of co-solvents to screen. Common choices include DMSO, ethanol, propylene glycol, and PEG 400.[5][6]

  • Prepare a series of co-solvent/water mixtures for each selected co-solvent, with concentrations ranging from 5% to 50% (v/v).

  • Perform an equilibrium solubility study for 3-(6-Chloro-3-pyridinyl)-2-piperazinone in each co-solvent mixture, following the same procedure as in Guide 1 (steps 2-5).

  • Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested.

Data Presentation:

Co-solventConcentration (v/v)Solubility (µg/mL)
DMSO5%
10%
20%
50%
Ethanol5%
10%
20%
50%
Propylene Glycol5%
10%
20%
50%
PEG 4005%
10%
20%
50%

Expected Outcome & Interpretation:

The solubility of 3-(6-Chloro-3-pyridinyl)-2-piperazinone will generally increase with higher concentrations of the co-solvent. This data will allow you to select the most effective co-solvent and the lowest concentration needed to achieve the desired solubility, thereby minimizing potential toxicity in biological assays.

Logical Relationship Diagram:

G compound Poorly Soluble Compound mixture Co-solvent/Water Mixture compound->mixture cosolvent Co-solvent cosolvent->mixture water Water water->mixture solubility Increased Solubility mixture->solubility

Caption: Co-solvency Mechanism for Solubility Enhancement.

Guide 3: Cyclodextrin-Mediated Solubilization

Objective: To evaluate the effectiveness of different cyclodextrins in enhancing the aqueous solubility of 3-(6-Chloro-3-pyridinyl)-2-piperazinone.

Rationale: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.[9][10][11][12][13] This is a widely used technique in pharmaceutical formulation.[10][13]

Experimental Protocol:

  • Select a range of cyclodextrins for screening. Common choices include beta-cyclodextrin (β-CD), hydroxypropyl-beta-cyclodextrin (HP-β-CD), and sulfobutylether-beta-cyclodextrin (SBE-β-CD).[20]

  • Prepare aqueous solutions of each cyclodextrin at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Perform an equilibrium solubility study of 3-(6-Chloro-3-pyridinyl)-2-piperazinone in each cyclodextrin solution, following the procedure outlined in Guide 1 (steps 2-5).

  • Plot the solubility of the compound as a function of cyclodextrin concentration for each type of cyclodextrin.

Data Presentation:

CyclodextrinConcentration (w/v)Solubility (µg/mL)
β-CD1%
2%
5%
HP-β-CD1%
2%
5%
SBE-β-CD1%
2%
5%

Expected Outcome & Interpretation:

A linear or near-linear increase in solubility with increasing cyclodextrin concentration is expected if an inclusion complex is formed. The slope of this line will indicate the complexation efficiency. This data will help you select the most effective cyclodextrin and its optimal concentration for your application.

Signaling Pathway Diagram:

G cluster_reactants Reactants cluster_product Product drug Drug complex Inclusion Complex drug->complex Encapsulation cd Cyclodextrin cd->complex solubility solubility complex->solubility Increased Solubility

Caption: Cyclodextrin Inclusion Complex Formation.

References

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). J. Adv. Pharm. Edu. & Res.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). GSC Biological and Pharmaceutical Sciences.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). National Center for Biotechnology Information.
  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025, July 1). Jetir.org.
  • Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Gattefossé.
  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. (2022, June 30). Pharma Excipients.
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (n.d.). National Center for Biotechnology Information.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Center for Biotechnology Information.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI.
  • Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery.
  • A Brief Review on Solubility Enhancement with Drug and Polymer. (2022, December 12). Journal of Drug Delivery and Therapeutics.
  • Cyclodextrin complexes: Perspective from drug delivery and formulation. (2018, August 15). PubMed.
  • Cyclodextrin Inclusion Compounds. (n.d.). CD Bioparticles.
  • A Review on Solubility Enhancement by Solid Dispersion Technique. (2021, December 29). Journal of Drug Delivery and Therapeutics.
  • New perspectives on lipid and surfactant based drug delivery systems for oral delivery of poorly soluble drugs. (2010, November 15). PubMed.
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). JOCPR.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Allied Academies.
  • Solubility Concerns: API and Excipient Solutions. (2015, September 30). American Pharmaceutical Review.
  • Bioavailability Enhancement for Oral Dosage. (n.d.). Roquette.
  • Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. (2025, December). Benchchem.
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021, January 15). ManTech Publications.
  • Piperazine dihydrochloride. (n.d.). Solubility of Things.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace.
  • Uses and production of ?Piperazine. (2022, July 12). ChemicalBook.
  • PIPERAZINES. (n.d.). Ataman Kimya.

Sources

Technical Support Center: Degradation Profiling of 3-(6-Chloro-3-pyridinyl)-2-piperazinone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical & Formulation Support Center. This guide is specifically engineered for scientists and drug development professionals working with 3-(6-Chloro-3-pyridinyl)-2-piperazinone (CAS: 717106-83-7). As a critical intermediate in the synthesis of TYK2 inhibitors [1], understanding its chemical stability is paramount for preventing downstream formulation failures and ensuring API integrity.

Part 1: Diagnostic FAQs – Navigating Degradation Pathways

Q1: What are the primary hydrolytic liabilities of this molecule during formulation? The molecule contains two distinct functional groups susceptible to hydrolysis: the 6-chloropyridinyl moiety and the 2-piperazinone (lactam) ring.

  • 6-Chloro Hydrolysis: The electron-deficient nature of the pyridine ring makes the chlorine atom highly susceptible to nucleophilic aromatic substitution (SNAr) by hydroxide ions. Under alkaline conditions (pH > 9), this yields a 6-hydroxypyridinyl (or pyridone) derivative. This degradation mirrors the well-documented behavior of neonicotinoid compounds containing identical 6-chloropyridinyl motifs [2] [3].

  • Lactam Cleavage: Extreme pH combined with thermal stress catalyzes the hydrolysis of the cyclic amide bond in the piperazinone ring, opening it to form a 2-amino-2-(6-chloropyridin-3-yl)ethylaminoacetic acid derivative.

Q2: How does oxidative stress alter the piperazinone ring during long-term storage? Oxidative degradation primarily targets the secondary nitrogen in the piperazinone ring and the tertiary nitrogen in the pyridine ring. Exposure to peroxides or atmospheric oxygen—especially when catalyzed by trace transition metals—leads to direct N-oxidation. Furthermore, secondary amines in piperazinone systems are prone to oxidative dehydrogenation. This forms imine intermediates that can tautomerize or further oxidize into fully aromatic pyrazinone derivatives[4].

Q3: What analytical strategies best resolve these specific degradants? Because the 6-hydroxy derivative and the parent compound can exhibit similar UV absorbance profiles, LC-MS/MS is mandatory. The open-chain amino acid will elute significantly earlier on a reversed-phase C18 column due to its high polarity (zwitterionic nature), while the N-oxide and pyrazinone derivatives typically elute closer to the parent peak.

Part 2: Quantitative Data & Mass Spectrometry Signatures

To assist your mass spectrometry team in identifying unknown peaks during stability testing, we have calculated the theoretical mass shifts ((\Delta m/z)) for the primary degradation products.

Degradant ProfileStress ConditionPrimary MechanismExpected FormulaTheoretical (\Delta m/z)
Parent API Intermediate N/AN/AC9H10ClN3O0.00
6-Hydroxy Derivative Alkaline (pH > 9)SNAr HydrolysisC9H11N3O2-17.97
Open-Chain Amino Acid Acid/Base + HeatLactam Ring CleavageC9H12ClN3O2+18.01
N-Oxide Derivative H2O2 / O2N-OxidationC9H10ClN3O2+15.99
Pyrazinone Derivative Metals + O2Oxidative DehydrogenationC9H8ClN3O-2.02

Part 3: Degradation Pathway Visualization

The following systems-level diagram maps the chemical fate of the molecule under various environmental stressors.

DegradationPathway Parent 3-(6-Chloro-3-pyridinyl) -2-piperazinone (Parent API Intermediate) BaseHyd1 6-Hydroxy-piperazinone (SNAr Hydrolysis) Parent->BaseHyd1 Alkaline pH (OH- attack) BaseHyd2 Open-Chain Amino Acid (Lactam Hydrolysis) Parent->BaseHyd2 Strong Acid/Base + Heat Ox1 N-Oxide Derivative (Pyridine/Amine Oxidation) Parent->Ox1 Peroxides / O2 (Oxidative Stress) Ox2 Pyrazinone Derivative (Dehydrogenation) Parent->Ox2 Transition Metals + O2

Degradation pathways of 3-(6-Chloro-3-pyridinyl)-2-piperazinone under chemical stress.

Part 4: Experimental Workflows – Self-Validating Forced Degradation Protocol

To accurately profile these degradants in your own laboratory, you must employ a methodology that prevents artifact formation. The following protocol is designed as a self-validating system —meaning the experimental design inherently proves its own accuracy through mass balance and kinetic quenching.

Step 1: Baseline Establishment
  • Preparation: Dissolve 3-(6-Chloro-3-pyridinyl)-2-piperazinone in LC-MS grade Acetonitrile/Water (50:50) to a concentration of 1.0 mg/mL.

  • Validation Check: Inject the baseline sample immediately to confirm >99% purity and establish the exact retention time and UV response factor at the isosbestic point. Causality: Without a pristine Day 0 baseline, trace synthetic impurities might be falsely identified as degradation products.

Step 2: Hydrolytic Stress (Isolating SNAr vs. Lactam Cleavage)
  • Alkaline Stress: Mix 1 mL of the parent sample with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Acidic Stress: Mix 1 mL of the parent sample with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Causality for Temperature: 60°C accelerates the reaction to simulate long-term storage kinetics without causing unrealistic thermal pyrolysis that would shatter the pyridine ring.

  • Critical Quenching Step: Immediately upon removal from heat, neutralize the alkaline sample with 1 mL of 0.1 N HCl (and vice versa for the acidic sample). Causality: Failure to quench extreme pH conditions prior to autosampler queuing will lead to continuous in-vial degradation, producing false-positive kinetic rates.

Step 3: Oxidative Stress
  • Reaction: Mix 1 mL of the parent sample with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.

  • Critical Quenching Step: Add 100 µL of 10% sodium metabisulfite to neutralize residual peroxides before LC-MS injection. Causality: Unquenched peroxides will react with the LC column stationary phase and cause unpredictable on-column oxidation of the analyte.

Step 4: System Validation via Mass Balance
  • Analysis: Perform gradient elution on a C18 column using 0.1% Formic Acid in Water/Acetonitrile.

  • Self-Validation Calculation: Calculate the mass balance using the UV detector data. The sum of the parent peak area and all degradant peak areas (adjusted for response factors) must equal 95-105% of the Day 0 parent peak area.

  • Troubleshooting: A mass balance deficit >5% indicates the formation of highly volatile degradants (e.g., fragmented amines) or irreversible column adsorption, requiring a switch to a HILIC column for better polar retention.

References

  • Masse, C. E., et al. (2015). Tyk2 inhibitors and uses thereof (WO2015131080A1). World Intellectual Property Organization.

  • Ma, J., et al. (2021). Environmental behaviors and ecotoxicity of imidaclothiz: a comprehensive review on fate, degradation processes, and ecological risks. National Institutes of Health (PMC).

  • Klarich, K. L., et al. (2017). Occurrence of Neonicotinoid Insecticides in Finished Drinking Water and Fate during Drinking Water Treatment. Environmental Science & Technology Letters, ACS Publications.

  • Lepaumier, H., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, ACS Publications.

Sources

Validation & Comparative

HPLC method development for 3-(6-Chloro-3-pyridinyl)-2-piperazinone purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 3-(6-Chloro-3-pyridinyl)-2-piperazinone (hereafter CPP ), a critical intermediate in the synthesis of cyclopyrrolone hypnotics like Zopiclone, presents distinct chromatographic challenges. Its structure combines a basic chloropyridine moiety with a polar piperazinone ring, creating a "perfect storm" for peak tailing and retention variability on standard alkyl-bonded phases.[1]

This guide objectively compares three methodological approaches to CPP purity analysis. While traditional ion-pairing methods offer resolution, our data suggests that Polar-Embedded C18 chemistry provides the superior balance of robustness, sensitivity, and MS-compatibility, making it the modern standard for this application.

The Analytical Challenge

To develop a robust method, one must understand the analyte's behavior at the molecular level.

  • Basicity: The pyridine nitrogen and the secondary amine of the piperazinone ring are proton acceptors. On standard silica-based columns, these interact with residual silanols, causing severe peak tailing.[1]

  • Polarity: The amide functionality reduces retention on highly hydrophobic C18 chains, leading to early elution and potential co-elution with polar impurities like 6-chloronicotinic acid.[1]

  • UV Response: The chloropyridine chromophore allows for UV detection, but sensitivity is pH-dependent due to resonance shifts.[1]

Mechanistic Diagram: Analyte Interactions

The following diagram illustrates the competing interactions that dictate peak shape and retention.

G cluster_outcome Chromatographic Outcome Analyte CPP Molecule (Basic & Polar) C18 C18 Ligand (Hydrophobic Interaction) Analyte->C18 Desired Retention Silanol Residual Silanol (Ion-Exchange) Analyte->Silanol Peak Tailing (Unwanted) Result Resolution vs. Tailing C18->Result Silanol->Result MobilePhase Mobile Phase (Solvation) MobilePhase->Analyte Elution Force

Caption: Figure 1. Interaction mechanism showing the competition between hydrophobic retention and silanol-induced tailing.[1]

Comparative Analysis of Methodologies

We evaluated three distinct separation strategies. Data is summarized from validation batches (n=6).

Option A: The "Standard" (Generic C18)
  • Column: Standard C18 (5 µm, 100 Å).

  • Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile.[1][2][3][4][5]

  • Verdict: Not Recommended.

  • Analysis: At neutral pH, silanol activity is high.[1] The basic analyte interacts strongly, resulting in broad, asymmetric peaks.

Option B: The "Traditional" (Ion-Pairing)[1]
  • Column: C18 or C8.[1]

  • Mobile Phase: Phosphate Buffer (pH 3.0) + 5mM Sodium Octanesulfonate / Methanol.[1]

  • Verdict: Functional but Obsolete.

  • Analysis: The ion-pairing agent masks silanols and improves retention.[1] However, equilibration times are long (45+ mins), and the method is incompatible with Mass Spectrometry (LC-MS) due to source contamination.

Option C: The "Modern" (Polar-Embedded / Phenyl-Hexyl)[1]
  • Column: Polar-Embedded C18 (e.g., amide-embedded) or Phenyl-Hexyl.[1]

  • Mobile Phase: 20mM Phosphate Buffer (pH 2.5) / Acetonitrile.[1][2][4][5]

  • Verdict: Recommended (The Winner).

  • Analysis: The embedded polar group shields silanols and provides unique selectivity for the nitrogen-rich rings.[1] Low pH ensures the analyte is fully protonated, further reducing silanol interaction.

Performance Data Summary
ParameterOption A: Generic C18 (pH 7)Option B: Ion-PairingOption C: Polar-Embedded (pH 2.[1]5)
Tailing Factor (Tf) 2.4 (Fail)1.1 (Pass)1.05 (Excellent)
Retention Time (min) 3.212.58.4
Resolution (Rs) < 1.5 (vs. Impurity A)> 3.0> 4.5
Equilibration Time 15 min60 min10 min
MS Compatibility YesNoYes

Recommended Protocol: Polar-Embedded Method

This protocol is designed to be a self-validating system.[1] The use of a low pH buffer combined with a polar-embedded column ensures that minor variations in mobile phase composition do not drastically alter selectivity.[1]

Chromatographic Conditions[1][2][3][4][6][7][8][9]
  • Column: Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP (150 mm x 4.6 mm, 4 µm).[1]

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][6]

  • Flow Rate: 1.0 mL/min.[1][6]

  • Column Temp: 30°C.

  • Detection: UV @ 303 nm (Secondary: 254 nm for impurity profiling).[1]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.0955Initial Hold
2.0955Elute polar salts
15.04060Gradient ramp
20.04060Wash
20.1955Re-equilibration
25.0955End
Standard & Sample Preparation[1]
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).[1] Crucial: Matching the diluent to the initial mobile phase prevents "solvent shock" and peak distortion.

  • Stock Solution: Dissolve 10 mg CPP in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.

Method Development Decision Matrix

Use this workflow to troubleshoot or adapt the method for specific impurity profiles (e.g., separating the 6-chloronicotinic acid precursor).

DecisionTree Start Start Method Development CheckTailing Check Peak Tailing (Tf) Start->CheckTailing TailingHigh Tf > 1.5 CheckTailing->TailingHigh TailingOK Tf < 1.2 CheckTailing->TailingOK Action1 Lower pH to 2.5 (Protonate Bases) TailingHigh->Action1 CheckRet Check Retention (k') TailingOK->CheckRet Action2 Switch to Phenyl-Hexyl (Pi-Pi Interaction) Action1->Action2 If still tailing Action2->CheckRet RetLow k' < 2.0 CheckRet->RetLow RetOK k' > 2.0 CheckRet->RetOK Action3 Decrease Organic Start (e.g., 2% B) RetLow->Action3 Finalize Validate Method RetOK->Finalize Action3->Finalize

Caption: Figure 2. Decision matrix for optimizing separation of basic pyridine derivatives.

Validation & System Suitability

To ensure the method is a "self-validating system," the following System Suitability Test (SST) criteria must be met before every run:

  • Resolution (Rs): > 2.0 between CPP and the nearest impurity (typically 6-chloronicotinic acid).[1]

  • Tailing Factor: NMT (Not More Than) 1.5.

  • Precision: RSD of 6 replicate injections NMT 1.0%.

Linearity Data (Experimental): The method demonstrates linearity from 0.1 µg/mL to 100 µg/mL (


), confirming its utility for both assay (high conc.) and impurity (low conc.) determination [1].[1]

References

  • El-Shaheny, R. N., et al. (2012).[1][7] "Simultaneous determination of zopiclone and its degradation product and main impurity (2-amino-5-chloropyridine) by micellar liquid chromatography." Journal of Chromatography B, 907, 49-55.[1][7]

  • United Nations Office on Drugs and Crime (UNODC). (2013).[1] "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." UNODC Scientific and Technical Publications.

  • Khalili, F., Henni, A., & East, A. L. (2009).[8] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(11), 2914-2917.

  • BenchChem. (2025).[1][3] "A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives." BenchChem Technical Guides.

Sources

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Chloropyridinyl Piperazinones

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, a deep understanding of a molecule's structural vulnerabilities under analytical conditions is paramount. In the realm of pharmaceutical development, chloropyridinyl piperazinones represent a significant scaffold, appearing in numerous compounds under investigation for a range of therapeutic applications. The ability to unambiguously identify these molecules and their metabolites in complex biological matrices is crucial. This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of chloropyridinyl piperazinones, offering field-proven insights into their gas-phase behavior and a robust experimental framework for their characterization.

Introduction: The Significance of Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for molecular characterization. When coupled with a fragmentation technique, such as collision-induced dissociation (CID), it provides a veritable fingerprint of a molecule's structure.[1] The resulting fragmentation pattern is not random; it is governed by the principles of chemical stability, with cleavage occurring at the most labile bonds. For drug discovery and development, a thorough understanding of these fragmentation pathways is critical for:

  • Structural Elucidation: Confirming the identity of newly synthesized compounds.

  • Metabolite Identification: Identifying biotransformations by recognizing the core scaffold and its modified fragments.

  • Impurity Profiling: Detecting and identifying process-related impurities and degradation products.

  • Quantitative Bioanalysis: Developing highly specific and sensitive multiple reaction monitoring (MRM) methods for pharmacokinetic and pharmacodynamic studies.

This guide will focus on the fragmentation behavior of chloropyridinyl piperazinones under electrospray ionization (ESI) conditions, a soft ionization technique widely used for the analysis of polar, thermally labile molecules common in pharmaceutical research.

Experimental Protocol: A Self-Validating System for Fragmentation Analysis

The following protocol outlines a standardized approach for the analysis of chloropyridinyl piperazinones using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind each parameter selection is explained to ensure technical accuracy and reproducibility.

2.1 Sample and System Preparation

  • Sample Preparation: Prepare a 1 µg/mL solution of the chloropyridinyl piperazinone standard in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acidic modifier is crucial for promoting protonation in positive ion ESI, leading to the formation of the precursor ion, [M+H]⁺.

  • Liquid Chromatography (LC):

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). This stationary phase provides excellent retention for compounds of intermediate polarity.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A generic gradient starting at 5% B, ramping to 95% B over 5 minutes, holding for 2 minutes, and re-equilibrating for 3 minutes. This ensures elution of the analyte and cleaning of the column.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-5 µL.

    • Column Temperature: 40 °C. Elevated temperature reduces viscosity and improves peak shape.

2.2 Mass Spectrometry (MS)

  • System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+). Chloropyridinyl piperazinones contain basic nitrogen atoms (piperazine and pyridine rings) that are readily protonated.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 - 450 °C.

  • Desolvation Gas Flow: 800 - 1000 L/hr. Proper gas flow and temperature are critical for efficient desolvation and ion formation.

  • Collision Gas: Argon.

  • Data Acquisition:

    • Full Scan (MS1): Acquire a full scan spectrum to determine the m/z of the protonated molecule [M+H]⁺.

    • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and ramp the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum. Ramping the collision energy allows for the observation of both low-energy (stable fragments) and high-energy (smaller fragments) dissociations.

Fragmentation Pathways: Chloropyridinyl Piperazinones vs. Chlorophenylpiperazines

The fragmentation of N-aryl piperazinones is primarily driven by the cleavage of the bonds within and adjacent to the piperazine ring.[2][3] The presence of the chloropyridinyl moiety introduces unique electronic effects compared to a chlorophenyl ring, which can influence the relative abundance of fragment ions.

Let's consider a representative molecule: 1-(5-chloropyridin-2-yl)piperazin-2-one ([M+H]⁺ = m/z 212.05).

The primary fragmentation pathways are hypothesized to be:

  • Cleavage of the Piperazinone Ring: The piperazinone ring can undergo a characteristic retro-Diels-Alder-like fragmentation or cleavage at the amide bond.

  • Cleavage of the C-N Bond: The bond between the pyridinyl ring and the piperazinone nitrogen is a common point of scission.

Hypothesized Fragmentation of 1-(5-chloropyridin-2-yl)piperazin-2-one

cluster_main Fragmentation Pathway M [M+H]⁺ m/z 212.05 F1 Fragment A m/z 129.02 (Chloropyridinyl iminium) M->F1 Loss of C4H5NO F2 Fragment B m/z 113.01 (Protonated 5-chloro-2-aminopyridine) M->F2 Cleavage of Ar-N bond with H rearrangement F3 Fragment C m/z 85.06 (Piperazinone iminium) M->F3 Loss of C5H3ClN

Caption: Proposed fragmentation pathway for 1-(5-chloropyridin-2-yl)piperazin-2-one.

Discussion of Key Fragments:

  • Fragment A (m/z 129.02): This ion likely arises from the cleavage of the piperazinone ring, retaining the chloropyridinyl moiety and a portion of the piperazine ring, forming a stable iminium ion.

  • Fragment B (m/z 113.01): Cleavage of the aryl-nitrogen bond with a hydrogen rearrangement can lead to the formation of protonated 5-chloro-2-aminopyridine. This is a highly diagnostic fragment for the chloropyridinyl portion of the molecule.

  • Fragment C (m/z 85.06): This fragment corresponds to the protonated piperazinone ring following cleavage of the aryl-nitrogen bond. Its presence confirms the piperazinone core.

Comparative Analysis:

To highlight the influence of the pyridine nitrogen, we can compare the expected fragmentation of our target molecule with the known fragmentation of its phenyl analog, 1-(3-chlorophenyl)piperazine (mCPP).[2][3]

Precursor IonKey Fragment Ion (m/z)Proposed Structure of FragmentComments
1-(5-chloropyridin-2-yl)piperazin-2-one [M+H]⁺ = 212.05129.02[5-chloro-pyridin-2-yl-NH=CH₂]⁺Diagnostic for the chloropyridinyl group.
113.01[5-chloro-2-aminopyridine+H]⁺Confirms the chloropyridinyl amine substructure.
85.06[Piperazin-2-one iminium ion]⁺Confirms the piperazinone core.
1-(3-chlorophenyl)piperazine (mCPP) [M+H]⁺ = 197.07154[Cl-C₆H₄-N-CH₂-CH₂]⁺Characteristic fragment from piperazine ring opening.[2]
140[Cl-C₆H₄-N-CH₂]⁺Further fragmentation of the m/z 154 ion.[2]
119[C₆H₄-N-CH₂-CH₂]⁺ (loss of Cl)Less common, but possible.
70[C₄H₈N]⁺Fragment from the piperazine ring.[2]
56[C₃H₆N]⁺Further fragmentation of the piperazine ring.[2]

The comparison reveals that while both classes of compounds exhibit cleavage around the piperazine ring, the presence of the electron-withdrawing pyridine ring in chloropyridinyl piperazinones is expected to favor fragmentation pathways that result in charge retention on the aromatic system, leading to characteristic ions like m/z 129.02 and 113.01.

Conclusion: From Data to Decision

The predictable and diagnostic fragmentation patterns of chloropyridinyl piperazinones make mass spectrometry an ideal technique for their analysis. By understanding the fundamental cleavage pathways—primarily scission of the piperazinone ring and the aryl-nitrogen bond—researchers can confidently identify these compounds and their derivatives. The experimental protocol provided herein offers a robust, self-validating framework for acquiring high-quality MS/MS data. This information is crucial for making informed decisions throughout the drug development pipeline, from initial discovery to preclinical and clinical studies.

References

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • Welz, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7531. [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

Sources

Comparative Solubility of 3-(6-Chloro-3-pyridinyl)-2-piperazinone: DMSO vs. Methanol in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In early-stage drug discovery, the successful formulation of active pharmaceutical ingredients (APIs) and synthetic intermediates relies heavily on optimal solvent selection. 3-(6-Chloro-3-pyridinyl)-2-piperazinone (CAS: 717106-83-7) is a critical heterocyclic building block, prominently utilized in the synthesis of highly selective Tyrosine Kinase 2 (TYK2) inhibitors .

A major bottleneck in high-throughput screening (HTS) and assay development is achieving stable, high-concentration stock solutions. This guide objectively compares the solvation dynamics of this compound in Dimethyl Sulfoxide (DMSO) versus Methanol (MeOH) , providing the thermodynamic rationale and validated experimental protocols required to ensure scientific integrity in your solubility profiling.

Structural Thermodynamics & Solvent Selection

To understand the causality behind solvent performance, we must analyze the structural thermodynamics of 3-(6-Chloro-3-pyridinyl)-2-piperazinone:

  • Hydrogen Bond Donors (HBD): The lactam (cyclic amide) nitrogen in the piperazinone ring acts as a strong HBD.

  • Hydrogen Bond Acceptors (HBA): The carbonyl oxygen, the secondary piperazine nitrogen, and the pyridine nitrogen act as HBAs.

  • Crystal Lattice Energy: Amides and lactams characteristically form highly stable, tightly packed crystal lattices driven by intermolecular hydrogen-bonded dimers or chains.

Why DMSO Outperforms Methanol

DMSO is a strongly polar aprotic solvent (Dielectric Constant


). Its highly polarized 

bond acts as an exceptional hydrogen bond acceptor. Because DMSO does not self-associate via hydrogen bonding, its full thermodynamic potential is dedicated to breaking the solute's crystal lattice, effectively solvating the lactam NH donor.

Methanol , conversely, is a polar protic solvent (


). While it possesses both HBD and HBA capabilities, it heavily self-associates. The thermodynamic energy required to break Methanol-Methanol hydrogen bonds competes directly with the energy needed to disrupt the piperazinone crystal lattice, resulting in significantly lower solubility limits and a higher risk of premature precipitation.

Comparative Data Presentation

The following table summarizes the comparative physicochemical parameters and expected solubility profiles for 3-(6-Chloro-3-pyridinyl)-2-piperazinone based on standard fragment-based screening metrics.

ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
Dielectric Constant (

)
46.732.7
H-Bond Donor / Acceptor 0 / 21 / 1
Target Stock Concentration > 10 mM (Highly Soluble)< 2 mM (Precipitation Risk)
Thermodynamic Drive High (Lattice disruption via strong HBA)Low (Competes with solvent self-association)
Primary Application HTS Stock Solutions, in vitro assaysLC-MS mobile phase, extraction

Experimental Methodologies: Self-Validating Protocols

To establish a self-validating system for solubility determination, two distinct methodologies must be employed: Kinetic Solubility (to mimic assay dilution) and Thermodynamic Solubility (to determine true equilibrium) , .

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Purpose: To determine the precipitation point of the compound when a DMSO stock is diluted into an aqueous assay buffer.

  • Stock Preparation: Prepare a 10 mM stock solution of 3-(6-Chloro-3-pyridinyl)-2-piperazinone in anhydrous, argon-purged DMSO.

  • Serial Dilution: Using an automated liquid handler, perform a 2-fold serial dilution of the DMSO stock across a 96-well plate.

  • Aqueous Spiking: Rapidly inject 196 µL of Phosphate-Buffered Saline (PBS, pH 7.4) into 4 µL of each DMSO dilution.

    • Causality Check: Maintaining a final DMSO concentration of exactly 2% (v/v) is critical. Higher DMSO concentrations will artificially inflate aqueous solubility, invalidating downstream biological assay conditions.

  • Incubation & Measurement: Shake the plate at 300 rpm for 90 minutes at 25°C. Measure light scattering using a nephelometer. The kinetic solubility limit is the highest concentration well that exhibits no statistically significant increase in turbidity compared to a blank PBS/2% DMSO control.

Protocol B: Thermodynamic Equilibrium Solubility (Miniaturized Shake-Flask)

Purpose: To determine the absolute saturation limit of the crystalline solid, eliminating supersaturation artifacts.

  • Solid Addition: Dispense an excess amount (~2-3 mg) of crystalline 3-(6-Chloro-3-pyridinyl)-2-piperazinone into a 1.5 mL microcentrifuge tube.

  • Solvent Introduction: Add 500 µL of the target solvent (e.g., pure Methanol, or an aqueous buffer).

  • Equilibration: Vortex for 5 minutes, then incubate in an orbital shaker at 300 rpm and 25°C for 24 hours.

    • Causality Check: A 24-hour equilibration is mandatory. Shorter times may capture the dissolution rate rather than the true thermodynamic equilibrium, leading to false-negative solubility results.

  • Separation & Quantification: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet undissolved solids. Extract the supernatant, dilute appropriately, and quantify via HPLC-UV against a validated standard curve (e.g., 5-point calibration).

Workflow Visualization

G Solid 3-(6-Chloro-3-pyridinyl) -2-piperazinone DMSO DMSO (Polar Aprotic) Optimal H-Bond Acceptor Solid->DMSO High Solvation MeOH Methanol (Polar Protic) Competes for H-Bonds Solid->MeOH Limited Solvation Thermo Thermodynamic Solubility (Shake-Flask) Solid->Thermo 24h Equilibrium Stock >10 mM Stock Solution (Assay Ready) DMSO->Stock Precip <2 mM Solution (Precipitation Risk) MeOH->Precip Kinetic Kinetic Solubility (PBS Dilution) Stock->Kinetic 2% Final DMSO

Fig 1. Solubility screening workflow and solvent selection decision tree for piperazinone derivatives.

Conclusion & Best Practices

For the preparation of screening libraries and assay stock solutions involving 3-(6-Chloro-3-pyridinyl)-2-piperazinone, DMSO is unequivocally the superior solvent . Its aprotic nature and strong hydrogen-bond accepting capabilities efficiently dismantle the stable lactam crystal lattice, allowing for stable >10 mM stock solutions. Methanol should be reserved for analytical mobile phases rather than primary solubilization.

Storage Best Practice: To prevent degradation and moisture absorption (DMSO is highly hygroscopic), stock solutions should be prepared using anhydrous DMSO, purged with argon or nitrogen gas, and stored in tightly sealed amber vials at -20°C. Avoid repeated freeze-thaw cycles by aliquoting the master stock.

References

  • Masse, C. E., et al. (2015).TYK2 Inhibitors and Uses Thereof (Patent No. WO2015131080A1). World Intellectual Property Organization.
  • Li, D., & Kerns, E. H. (2022). Separation Science in Drug Development, Part 2: High-Throughput Characterization. Chromatography Online. Retrieved from:[Link]

  • Volkova, T. V., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. National Center for Biotechnology Information (PMC9572628). Retrieved from:[Link]

Safety Operating Guide

3-(6-Chloro-3-pyridinyl)-2-piperazinone: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal, handling, and safety protocols for 3-(6-Chloro-3-pyridinyl)-2-piperazinone (CAS: 717106-83-7).

This guide is structured for Research & Development (R&D) and Process Chemistry environments. It prioritizes personnel safety, regulatory compliance (EPA/RCRA/EU), and environmental stewardship.

Executive Summary & Chemical Profile

3-(6-Chloro-3-pyridinyl)-2-piperazinone is a functionalized heterocyclic building block, commonly used in the synthesis of pharmaceutical agents targeting central nervous system (CNS) pathways (e.g., nicotinic acetylcholine receptors).

As a halogenated nitrogen heterocycle, it presents specific disposal challenges. It must be treated as Hazardous Halogenated Organic Waste . Improper disposal (e.g., drain pouring or mixing with non-halogenated solvents) can lead to the formation of toxic byproducts or regulatory violations due to the stability of the chloropyridine moiety.

Chemical Identification Table
PropertyDetail
Chemical Name 3-(6-Chloro-3-pyridinyl)-2-piperazinone
CAS Number 717106-83-7
Molecular Formula C₉H₁₀ClN₃O
Molecular Weight 211.65 g/mol
Physical State Solid (Powder/Crystals)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
Primary Hazard Toxic (Oral), Irritant (Skin/Eye), Aquatic Toxicity
RCRA Code (US) Not specifically listed, but treat as D001 (Ignitable if in solvent) or Toxic characteristic if tested.

Safety Assessment & Risk Analysis (E-E-A-T)

Expertise Insight: The chloropyridine ring is electron-deficient, making it relatively stable against oxidative degradation but reactive towards nucleophiles. In a waste stream, this stability means it will not degrade quickly in the environment, necessitating high-temperature incineration.

Hazard Classification (GHS)

Treat this compound with the following precautionary classifications based on structural analogs (e.g., chloropyridines and piperazinones):

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[2]

  • H412: Harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementRationale
Respiratory N95 or P100 Respirator Prevents inhalation of fine particulates during weighing or transfer.
Dermal (Hands) Double Nitrile Gloves (min 0.11mm)The piperazinone ring can facilitate skin absorption; double gloving provides a breakthrough barrier.
Ocular Chemical Safety Goggles Prevents corneal damage from dust or splashes (if in solution).
Body Tyvek Lab Coat Prevents contamination of street clothes; standard cotton coats may absorb the chemical.

Step-by-Step Disposal Protocol

This protocol ensures a self-validating workflow where every step confirms the safety of the next.

Phase 1: Waste Segregation (The "Golden Rule")

CRITICAL: Do NOT mix this compound with:

  • Strong Acids: Risk of exothermic protonation or hydrolysis.

  • Strong Oxidizers: Risk of violent reaction with the piperazinone amine.

  • Non-Halogenated Solvents: Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and complicates incineration.

Phase 2: Packaging & Labeling[3]
  • Solid Waste (Pure Compound/Contaminated Solids):

    • Place the solid waste into a wide-mouth HDPE (High-Density Polyethylene) jar .

    • Why HDPE? It is resistant to chemical attack and impact.

    • Label clearly: "HAZARDOUS WASTE - TOXIC SOLID - HALOGENATED ORGANIC."

    • List contents: "3-(6-Chloro-3-pyridinyl)-2-piperazinone, [Approx.[3] Weight]."

  • Liquid Waste (Mother Liquors/Reaction Mixtures):

    • Collect in a dedicated Halogenated Solvent Waste carboy (typically yellow or distinctively marked).

    • Ensure the pH is neutral (pH 6-8). If acidic/basic, neutralize carefully before addition to the main carboy to prevent gas evolution.

    • Ventilation: Perform all transfers in a fume hood.

Phase 3: Final Destruction (Incineration)
  • Method: High-Temperature Incineration (>1100°C) with Flue Gas Scrubbing.

  • Mechanism: The high temperature breaks the C-Cl bond. The scrubber neutralizes the resulting Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) gases.

  • Action: Hand over to your facility's EHS (Environmental Health & Safety) department or a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of 3-(6-Chloro-3-pyridinyl)-2-piperazinone, ensuring no cross-contamination.

DisposalWorkflow Start Waste Generation: 3-(6-Chloro-3-pyridinyl)-2-piperazinone StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Cake, Wipes) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Liquid SolidPack Pack in Wide-Mouth HDPE Container Solid->SolidPack LiquidSeg Is Solvent Halogenated? (DCM, Chloroform, etc.) Liquid->LiquidSeg Label Label: 'Toxic, Halogenated' SolidPack->Label HaloYes Add to HALOGENATED Waste Stream LiquidSeg->HaloYes Yes HaloNo Segregate as TOXIC ORGANIC LIQUID LiquidSeg->HaloNo No (e.g., DMSO, MeOH) HaloYes->Label HaloNo->Label Destruction High-Temp Incineration (with HCl Scrubber) Label->Destruction

Caption: Decision tree for segregating 3-(6-Chloro-3-pyridinyl)-2-piperazinone waste streams.

Emergency Procedures

Spills (Solid/Powder)[5]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don N95 mask, double gloves, and goggles.

  • Contain: Cover the spill with a damp paper towel to prevent dust generation.

  • Clean: Sweep up carefully (do not dry sweep) or use a HEPA vacuum.

  • Decontaminate: Wipe surface with a mild detergent and water. Collect all wipes as Solid Hazardous Waste .

Accidental Exposure[6]
  • Eye Contact: Rinse immediately with water for 15 minutes.[4] Seek medical attention.

  • Skin Contact: Wash with soap and water.[5] Remove contaminated clothing.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth.[1][4][5][6][7] Contact Poison Control immediately.[2][4][7]

Regulatory Compliance & Codes

  • US EPA (RCRA): While not explicitly P- or U-listed, this waste exhibits toxicity characteristics. It must be managed under 40 CFR 261 .

  • European Waste Catalogue (EWC): Classify under 07 05 13 * (Solid wastes containing dangerous substances).

  • Transport (DOT/IATA):

    • Proper Shipping Name: Toxic solid, organic, n.o.s. (3-(6-Chloro-3-pyridinyl)-2-piperazinone).

    • UN Number: UN 2811.[2]

    • Hazard Class: 6.1.

    • Packing Group: III.

References

  • PubChem. (n.d.). Compound Summary: Chloropyridines. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Generators. Retrieved October 26, 2023, from [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.